2-nitro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide
Overview
Description
2-nitro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.
Mechanism of Action
2-nitro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide A inhibits DPP-4 by binding to its active site, preventing it from degrading incretin hormones. This leads to increased levels of active incretin hormones, which stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound A has also been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of diabetes, which may contribute to its beneficial effects on glucose metabolism. This compound A has also been shown to have anti-tumor activity in vitro, although further studies are needed to determine its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
2-nitro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide A has several advantages for use in lab experiments. It is a potent and specific inhibitor of DPP-4, making it a valuable tool for studying the role of DPP-4 in various biological processes. It is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, like any compound, it also has limitations. Its effects may vary depending on the species and model used, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 2-nitro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide A. One area of interest is its potential as a diabetes treatment. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for combination therapy with other diabetes treatments. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its mechanism of action and potential for clinical use. Additionally, further studies are needed to explore its effects on other biological processes, such as inflammation and oxidative stress, and its potential for use in other disease states.
Scientific Research Applications
2-nitro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide A has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of a specific enzyme called dipeptidyl peptidase-4 (DPP-4), which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism, and their degradation by DPP-4 can lead to impaired glucose tolerance and type 2 diabetes. This compound A has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, making it a promising candidate for the development of new diabetes treatments.
Properties
IUPAC Name |
2-nitro-N-[[4-[(2-phenylacetyl)amino]phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c27-20(14-15-6-2-1-3-7-15)23-16-10-12-17(13-11-16)24-22(31)25-21(28)18-8-4-5-9-19(18)26(29)30/h1-13H,14H2,(H,23,27)(H2,24,25,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJNMMAVKCNOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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